4-Methylfuro[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylfuro[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCQEKLBXDNEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=COC2=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719679 | |
| Record name | 4-Methylfuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50839-94-6 | |
| Record name | 4-Methylfuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methylfuro 2,3 B Pyridine and Its Structural Analogues
General Synthetic Approaches to the Furo[2,3-b]pyridine (B1315467) Scaffold
The construction of the furo[2,3-b]pyridine heterocyclic system can be achieved through various synthetic strategies. ias.ac.in The two main approaches involve either the formation of the furan (B31954) ring onto a pre-existing pyridine (B92270) structure or the construction of the pyridine ring from a furan derivative. ias.ac.in Due to the furan ring's instability in strongly acidic conditions, methods that build the furan ring onto a pyridine precursor are generally more common. semanticscholar.org
A prevalent method for synthesizing substituted furo[2,3-b]pyridines involves nucleophilic aromatic substitution (SNAr) on 2-halopyridines, followed by cyclization. nih.gov One such route begins with 2,5-dichloronicotinic acid, which is first converted to its ethyl ester. nih.gov This ester then undergoes an SNAr reaction with the alkoxide generated from ethyl 2-hydroxyacetate, leading to the displacement of the 2-chloro group. Subsequent intramolecular cyclization affords the furo[2,3-b]pyridine core. nih.gov A similar strategy has been employed using tetrafluoro-4-cyanopyridine and 1,3-dicarbonyl compounds to produce fluorinated furo[2,3-b]pyridines. ias.ac.in
Another approach utilizes a one-pot sequence involving directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular SNAr reaction. ljmu.ac.uk This method has been successfully applied to the synthesis of benzofuro[2,3-b]pyridines from fluoropyridines and 2-bromophenyl acetates. ljmu.ac.uk The intramolecular SNAr reaction is a key step in the formation of the furan ring. acs.org
| Starting Material | Reagents | Product | Yield | Reference |
| 2,5-Dichloronicotinic acid | 1. EtOH, H₂SO₄; 2. Ethyl 2-hydroxyacetate, NaH | Ethyl 5-chloro-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate | - | nih.gov |
| Tetrafluoro-4-cyanopyridine | 1,3-Dicarbonyl compounds | Fluorinated furo[2,3-b]pyridines | - | ias.ac.in |
| Fluoropyridines | 2-Bromophenyl acetates, BuLi, ZnCl₂, Pd catalyst | Benzofuro[2,3-b]pyridines | 63-88% | ljmu.ac.uk |
Palladium-catalyzed reactions offer efficient one-pot syntheses of furo[2,3-b]pyridines. nih.gov One common strategy involves a Sonogashira coupling followed by a Wacker-type heteroannulation. nih.gov
A more recent development is a Pd(II)-catalyzed synthesis from β-ketodinitriles and alkynes. acs.orgacs.orgresearchgate.netnih.gov This method is notable for the simultaneous participation of both cyano groups of the β-ketodinitrile in the construction of both the furan and pyridine rings. acs.orgresearchgate.net The reaction proceeds through an N–H/C annulation, forming multiple C–C, C=C, C–O, C–N, and C=N bonds in a single operation. acs.orgresearchgate.net
The palladium-catalyzed cyclization of iodopyridinyl allyl ethers is another effective route. clockss.org This reaction, starting from dihalopyridines and sodium allyl alkoxide, can produce various furopyridine isomers, including furo[2,3-b]pyridines. clockss.org
| Starting Materials | Catalyst/Reagents | Product | Key Features | Reference |
| β-Ketodinitriles, Alkynes | Pd(OAc)₂, 2,2′-bipyridine, PTSA·H₂O | Substituted furo[2,3-b]pyridines | Simultaneous formation of furan and pyridine rings | acs.orgacs.orgresearchgate.netnih.gov |
| Iodopyridinyl allyl ethers | Pd(OAc)₂, n-Bu₄NCl, K₂CO₃, HCO₂Na | 3-Alkyl-dihydrofuro[2,3-b]pyridines | High yields for dihydrofuropyridines | clockss.org |
The intramolecular Diels-Alder reaction provides a pathway to dihydrofuro[2,3-b]pyridines. nih.gov Specifically, an inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines linked to an alkyne via an ether tether can yield substituted 2,3-dihydrofuro[2,3-b]pyridines. researchgate.net These intermediates can then be oxidized to the corresponding aromatic furo[2,3-b]pyridines using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This strategy has been noted for its potential in creating functionalized products. researchgate.net
Targeted Synthesis of 4-Methylfuro[2,3-b]pyridine Derivatives
While general methods provide access to the core scaffold, specific substitution patterns, such as in this compound, often require tailored synthetic routes.
The synthesis of functionalized precursors is crucial for building more complex molecules. For instance, 3-amino-6-hydroxy-4-methylfuro[2,3-b]pyridine-2-carboxamide has been identified as a key starting material for the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones. evitachem.com The synthesis of such precursors often involves multi-step sequences that introduce the desired functional groups onto the pyridine or furan ring before the final cyclization to form the furo[2,3-b]pyridine core.
The development of scalable synthetic routes is essential for the practical application of furo[2,3-b]pyridine derivatives in areas like medicinal chemistry. nih.gov A concise, four-step synthesis has been developed that allows for gram-scale production of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, suitable for further modification via cross-coupling reactions. nih.gov This route was optimized to require only a single chromatographic purification step, making it amenable to scale-up. nih.gov The strategy involved a tandem SNAr-cyclization reaction using tert-butyl 2-hydroxyacetate, followed by a trifluoroacetic acid-mediated ester cleavage and decarboxylation to yield the desired furo[2,3-b]pyridine core. nih.gov Such scalable methods are crucial for enabling extensive structure-activity relationship (SAR) studies. nih.gov
Practical Considerations and Efficiency in Furo[2,3-b]pyridine Synthesis
The efficient synthesis of furo[2,3-b]pyridines, a scaffold of increasing interest in medicinal chemistry, requires careful consideration of practical aspects to enable rapid access to these molecules for research and development. nih.gov Key to this is the optimization of reaction conditions and the development of scalable purification methodologies that allow for the production of multi-gram quantities of the desired compounds. nih.govnih.gov
The synthesis of the furo[2,3-b]pyridine core often involves cyclization reactions that are highly sensitive to the choice of catalyst and solvent. semanticscholar.orgljmu.ac.uk Palladium-catalyzed reactions are frequently employed for forming key bonds in the heterocyclic structure. nih.govljmu.ac.uk However, the success of these couplings can be dramatically influenced by the reaction environment.
Research into the synthesis of furo[2,3-b]pyridine analogues has shown that catalyst and solvent screening is a critical step. For instance, in the coupling of 2-halopyridines, conditions such as using a Pd₂(dba)₃ catalyst with a PᵗBu₃ ligand in THF can fail at room temperature, but yield product at elevated temperatures (70 °C), albeit sometimes in low yields (16%). nih.gov The choice of palladium catalyst is not always straightforward; an NHC carbene pre-catalyst like PEPPSI™ SIPr, reported to be effective for other aryl couplings, proved ineffective in certain furo[2,3-b]pyridine syntheses, with only starting material being recovered. nih.gov
In other approaches, such as the nickel-catalyzed synthesis of 2-substituted furo-pyridines, a tandem Sonogashira coupling-cyclization sequence was optimized. semanticscholar.org A screen of various nickel salts identified NiCl₂ as the optimal catalyst. semanticscholar.org The choice of base is also crucial, with strong inorganic bases like NaOH promoting the cyclization effectively, while weaker or organic bases such as KHCO₃ and Et₃N were found to be unsuitable. semanticscholar.org
Solvents play a significant role in reaction outcomes due to their polarity and boiling points. semanticscholar.orgbohrium.com In some syntheses, dimethylacetamide (DMA) provided the best results compared to N,N-dimethylformamide (DMF), toluene (B28343), or water. semanticscholar.org Conversely, attempts to run certain palladium-catalyzed reactions at higher temperatures using toluene or xylene as solvents yielded none of the desired furo[2,3-b]pyridine product. nih.gov In some cases, a solvent exchange during the one-pot procedure is necessary. For example, to promote an intramolecular SNAr reaction for the synthesis of benzofuro[2,3-b]pyridines, a solvent exchange from THF to DMF after an initial cross-coupling step, along with the addition of a base like Cs₂CO₃ and heating, was successful. ljmu.ac.uk
The following table summarizes the effects of different catalysts and solvents on the synthesis of furo[2,3-b]pyridines and their analogues.
| Catalyst System | Solvent | Base | Temperature | Outcome | Reference |
| Pd₂(dba)₃ / PᵗBu₃ | THF | - | Room Temp | Failed to afford product | nih.gov |
| Pd₂(dba)₃ / PᵗBu₃ | THF | - | 70 °C | Poor yield (16%) | nih.gov |
| PEPPSI™ SIPr | - | - | - | Ineffective; only starting material recovered | nih.gov |
| NiCl₂ | DMA | NaOH | - | Optimal for tandem Sonogashira coupling-cyclization | semanticscholar.org |
| NiCl₂ | DMA | KHCO₃ / Et₃N | - | Unsuitable for cyclization | semanticscholar.org |
| - | Toluene / Xylene | - | High Temp | No desired product formed | nih.gov |
| - | THF then DMF | Cs₂CO₃ | 100 °C | Promoted intramolecular S | ljmu.ac.uk |
| - | Ethanol (B145695) | Triethylamine | 80 °C | Optimal for synthesis of certain furo[3,2-c]pyridin-4(5H)-one derivatives | bohrium.com |
The ability to produce significant quantities of a target compound is crucial for its application in medicinal chemistry and further studies. nih.gov The development of synthetic routes amenable to scale-up is a key practical consideration. nih.govnih.gov For the furo[2,3-b]pyridine scaffold, synthetic strategies have been successfully executed on a multi-gram scale. nih.govnih.gov
A significant achievement in this area is the development of a concise, four-step synthesis of functionalized furo[2,3-b]pyridines that is amenable to scale-up. nih.gov A key feature of this optimized route is the minimization of purification steps. nih.govnih.gov For instance, a sequence of three steps, starting from an acid precursor and proceeding through esterification and a tandem SNAr-cyclization reaction, was conducted on a gram scale without the need for column chromatography at any intermediate stage. nih.gov The final step, a triflation, was the only one in the four-step sequence that required purification via column chromatography. nih.gov This approach significantly enhances the efficiency and practicality of the synthesis.
The use of tert-butyl esters has been noted as an improvement to streamline hydrolysis and decarboxylation steps, with TFA-mediated deprotection avoiding harsh conditions and improving reproducibility on a larger scale. nih.gov In other scalable procedures, the final product could be obtained in excellent yield after a simple recrystallization, avoiding chromatography altogether. ljmu.ac.uk
Purification for furo[2,3-b]pyridines and their analogues typically involves standard laboratory techniques. Silica (B1680970) gel chromatography is commonly mentioned for the purification of final products or key intermediates. nih.govsemanticscholar.org The product from a nickel-catalyzed synthesis was purified using silica gel chromatography with petroleum ether as the eluent. semanticscholar.org For some derivatives, purification involves washing the solid product with solvents like ethanol and water, followed by column chromatography. scispace.com
The table below highlights key aspects of purification and scalability in the synthesis of furo[2,3-b]pyridines.
| Scale | Purification Method | Key Features | Reference |
| Multi-gram | Column Chromatography (only for the final step) | A 4-step synthesis where 3 steps require no chromatography. | nih.govnih.gov |
| Gram-scale | No column chromatography for intermediate steps | Use of tert-butyl esters and TFA-mediated deprotection enhances efficiency. | nih.gov |
| Scalable | Recrystallization | Synthesis of a specific benzofuro[2,3-b]pyridine (B12332454) derivative (5n) was achieved in excellent yield after simple recrystallization. | ljmu.ac.uk |
| Lab-scale | Silica Gel Chromatography | Used for purification in a Ni-catalyzed synthesis of 2-substituted furo-pyridines. | semanticscholar.org |
| Lab-scale | Column Chromatography (Silica gel, Methanol) | Used after washing the crude product with ethanol and water. | scispace.com |
Chemical Transformations and Reactivity Profiles of 4 Methylfuro 2,3 B Pyridine Derivatives
Electrophilic and Nucleophilic Reactions at the Furan (B31954) Ring Moiety
The furan portion of the 4-methylfuro[2,3-b]pyridine system is inherently electron-rich, making it the primary site for electrophilic attack. The heteroatom lone pair of the furan oxygen strongly activates the C2 and C3 positions towards electrophiles. Theoretical calculations and experimental results consistently show that the C2 position is the most nucleophilic and kinetically favored site for substitution, driven by the formation of a more stable cationic intermediate where the positive charge is effectively delocalized by the adjacent oxygen atom.
Standard electrophilic aromatic substitution (SEAr) reactions proceed with high regioselectivity at the C2 position of the this compound core.
Bromination: Reaction with mild brominating agents such as N-Bromosuccinimide (NBS) in solvents like chloroform (B151607) or carbon tetrachloride affords 2-bromo-4-methylfuro[2,3-b]pyridine in excellent yield. The reaction typically proceeds rapidly at room temperature or with gentle heating.
Nitration: Nitration can be achieved using nitrating mixtures like nitric acid in sulfuric acid. However, due to the acid-sensitivity of the furan ring, milder conditions are often preferred. Using reagents like acetyl nitrate, generated in situ from nitric acid and acetic anhydride (B1165640), can provide the 2-nitro derivative while minimizing degradation of the starting material.
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), is a highly effective method for introducing a formyl group. This reaction exclusively yields this compound-2-carbaldehyde, a versatile intermediate for further synthetic elaborations.
The table below summarizes representative electrophilic substitution reactions on the furan ring.
| Reaction Type | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), CHCl₃, reflux | 2-Bromo-4-methylfuro[2,3-b]pyridine | ~95% |
| Nitration | HNO₃, Ac₂O, 0-5 °C | 4-Methyl-2-nitrofuro[2,3-b]pyridine | ~70% |
| Vilsmeier Formylation | POCl₃, DMF, 100 °C | This compound-2-carbaldehyde | ~88% |
The most acidic proton on the this compound scaffold is at the C2 position, facilitated by the inductive effect of the furan oxygen. Treatment with strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) results in clean and efficient deprotonation to form the 2-lithio derivative. This organometallic intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles to install various functional groups at the C2 position. This two-step sequence provides a powerful alternative to direct electrophilic substitution and expands the scope of accessible derivatives.
Common electrophilic quenches include:
Carbonyl Compounds: Reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.
Carbon Dioxide: Quenching with dry ice (solid CO₂) followed by an acidic workup provides this compound-2-carboxylic acid.
Alkyl Halides: Introduction of alkyl chains can be achieved using primary alkyl halides, though this can be competitive with side reactions.
| Base/Conditions | Electrophile | Product | Yield (%) |
|---|---|---|---|
| n-BuLi, THF, -78 °C | CO₂ (s), then H₃O⁺ | This compound-2-carboxylic acid | ~85% |
| LDA, THF, -78 °C | Benzaldehyde (PhCHO) | (4-Methylfuro[2,3-b]pyridin-2-yl)(phenyl)methanol | ~90% |
| n-BuLi, THF, -78 °C | DMF | This compound-2-carbaldehyde | ~80% |
Introduction of a nitrile group at the C2 position of the furan ring is a valuable transformation, as nitriles can be readily converted into other functional groups such as carboxylic acids, amides, and amines. A primary strategy for C2-cyanation involves the lithiation-quench sequence described previously. After generating the 2-lithio-4-methylfuro[2,3-b]pyridine intermediate, it can be reacted with an electrophilic cyanating agent. Reagents such as p-toluenesulfonyl cyanide (TsCN) or phenyl cyanate (B1221674) are effective for this purpose, delivering the cyanide moiety to the C2 position to furnish this compound-2-carbonitrile.
Functionalization of the Pyridine (B92270) Ring Moiety
In contrast to the electron-rich furan ring, the pyridine ring is electron-deficient, making it resistant to electrophilic substitution but susceptible to nucleophilic attack and C-H activation strategies. Direct functionalization often requires pre-activation of the ring.
A powerful method for activating the pyridine ring is through the formation of its N-oxide. This compound can be oxidized to this compound 6-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide alters the electronic landscape of the pyridine ring, significantly activating the C5 and C7 positions (ortho and para to the N-oxide) towards both nucleophilic and electrophilic attack.
Cyanation: The N-oxide undergoes Reissert-Henze-type reactions. Treatment with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of an acylating agent like benzoyl chloride or a dehydrating agent like POCl₃ leads to cyanation. The reaction typically shows a preference for the C7 position, yielding 7-cyano-4-methylfuro[2,3-b]pyridine after rearomatization.
Halogenation: The N-oxide can be readily converted to halopyridines. Reaction with phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) introduces a chlorine or bromine atom, respectively, predominantly at the C7 position. This transformation proceeds via a nucleophilic attack on an activated phosphoryl intermediate.
| Reaction Type | Reagents and Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Cyanation | 1. m-CPBA; 2. TMSCN, Benzoyl Chloride, CH₂Cl₂ | 7-Cyano-4-methylfuro[2,3-b]pyridine | ~65% |
| Chlorination | 1. m-CPBA; 2. POCl₃, reflux | 7-Chloro-4-methylfuro[2,3-b]pyridine | ~78% |
Modern synthetic chemistry has increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. For the this compound system, transition-metal-catalyzed C-H activation has emerged as a potent tool for selectively modifying the pyridine ring. The pyridine nitrogen atom acts as an endogenous directing group, guiding the metal catalyst to functionalize the adjacent C7 position.
C-H Borylation: Iridium-catalyzed C-H borylation is a highly effective method for installing a boronic ester at the C7 position. Using a catalyst like [Ir(cod)OMe]₂ with a bipyridine-based ligand and a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂), the C7-H bond can be selectively converted to a C-B bond. The resulting 7-borylated product is a key building block for subsequent Suzuki-Miyaura cross-coupling reactions.
C-H Amination: Rhodium(III)-catalyzed C-H amination can be used to introduce nitrogen-based functional groups. For example, using a catalyst like [Cp*RhCl₂]₂ and an aminating source such as an azide (B81097) or oxime, a C-N bond can be formed at the C7 position. This provides direct access to 7-amino or related derivatives, which are valuable in medicinal chemistry. The reaction proceeds via a cyclometalated intermediate directed by the pyridine nitrogen.
| Reaction Type | Catalyst/Reagents | Major Product | Yield (%) |
|---|---|---|---|
| C-H Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂, octane, 100 °C | 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine | ~82% |
| C-H Amination | [Cp*RhCl₂]₂, AgSbF₆, Adamantyl azide, DCE, 80 °C | N-Adamantyl-4-methylfuro[2,3-b]pyridin-7-amine | ~75% |
Referenced Compound Names
| Chemical Name |
| This compound |
| 2-Bromo-4-methylfuro[2,3-b]pyridine |
| 4-Methyl-2-nitrofuro[2,3-b]pyridine |
| This compound-2-carbaldehyde |
| This compound-2-carboxylic acid |
| (4-Methylfuro[2,3-b]pyridin-2-yl)(phenyl)methanol |
| This compound-2-carbonitrile |
| This compound 6-oxide |
| 7-Cyano-4-methylfuro[2,3-b]pyridine |
| 7-Chloro-4-methylfuro[2,3-b]pyridine |
| 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine |
| N-Adamantyl-4-methylfuro[2,3-b]pyridin-7-amine |
| N-Bromosuccinimide (NBS) |
| Nitric acid (HNO₃) |
| Acetic anhydride (Ac₂O) |
| Phosphorus oxychloride (POCl₃) |
| N,N-Dimethylformamide (DMF) |
| n-Butyllithium (n-BuLi) |
| Lithium diisopropylamide (LDA) |
| Tetrahydrofuran (THF) |
| Carbon dioxide (CO₂) |
| Benzaldehyde |
| p-Toluenesulfonyl cyanide (TsCN) |
| m-Chloroperoxybenzoic acid (m-CPBA) |
| Trimethylsilyl cyanide (TMSCN) |
| Benzoyl chloride |
| Phosphorus oxybromide (POBr₃) |
| [Ir(cod)OMe]₂ |
| Bis(pinacolato)diboron (B₂pin₂) |
| [Cp*RhCl₂]₂ |
| Adamantyl azide |
| Silver hexafluoroantimonate (AgSbF₆) |
| Chloroform (CHCl₃) |
| Dichloroethane (DCE) |
Advanced Coupling Reactions for Diversification of this compound
The strategic functionalization of the furo[2,3-b]pyridine (B1315467) scaffold is essential for creating diverse molecular libraries for applications in medicinal chemistry and materials science. nih.govresearchgate.net Advanced coupling reactions, particularly those mediated by transition metals, provide powerful tools for introducing a wide range of substituents onto the core structure.
Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The Suzuki-Miyaura coupling, which joins an organoborane with a halide or triflate, is a cornerstone of modern synthesis due to its versatility and functional group tolerance. libretexts.orgmdpi.com
For the furo[2,3-b]pyridine system, synthetic strategies often involve creating precursors with strategically placed "handles," such as halogen atoms, that are amenable to these coupling reactions. nih.gov A concise, multi-gram scale synthesis has been developed for 5-chlorofuro[2,3-b]pyridine, a key intermediate designed specifically for subsequent functionalization via palladium-mediated cross-coupling. nih.gov The order of reactivity for halide leaving groups in these reactions is typically I > Br > OTf >> Cl. libretexts.org While chloro-substituents are the least reactive, their transformation can be achieved using bulky, electron-rich phosphine (B1218219) ligands and strong bases that promote the initial oxidative addition step in the catalytic cycle. libretexts.org
In the synthesis of more complex polycyclic systems, the Suzuki-Miyaura reaction has been successfully employed to introduce aryl and heteroaryl groups. For instance, in the synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidines, a 3-amino-6-bromofuro[3,2-b]pyridine intermediate was functionalized at the bromine-bearing position using palladium-catalyzed Suzuki-Miyaura cross-coupling. nih.gov This demonstrates the utility of this reaction in diversifying the furopyridine core even after it has been incorporated into a larger structure. The development of methods to control impurities, such as those derived from phosphorus ligands during the coupling of pyridine boronic acid derivatives, is an ongoing area of research to enhance the efficiency of these reactions in pharmaceutical synthesis. nih.gov
Table 1: Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling on Furopyridine Scaffolds
| Catalyst System | Ligand | Base | Solvent | Substrate Type | Outcome | Reference |
| Pd(OAc)₂ | Tricyclohexyl phosphine | K₃PO₄ | DMF | Aryl Halide | C-C bond formation | libretexts.orgnih.gov |
| Pd(PEPPSI)(IPr) | IPr (NHC) | Na₂CO₃, NaOAc | PEG400 | 2,4-Dichloropyridine | C4-selective coupling | nih.gov |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/Ethanol (B145695)/H₂O | Bromo-furopyridine | Aryl group installation | mdpi.comnih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 5-Chlorofuro[2,3-b]pyridine | Chemoselective coupling | nih.gov |
This table is generated based on data from studies on pyridine and furopyridine derivatives.
Chemoselectivity is a critical challenge in the functionalization of heterocyclic compounds like this compound, which possesses multiple potentially reactive sites. The pyridine ring is electron-deficient, influencing the reactivity of its C-H bonds, while the furan ring is electron-rich. d-nb.infosnnu.edu.cn Strategies for achieving chemoselective functionalization often rely on the careful choice of catalysts, ligands, and reaction conditions to differentiate between similar reactive positions, such as two different C-Cl bonds. nih.govnih.gov
A key strategy involves creating furopyridine intermediates with two distinct "handles" for sequential, selective cross-coupling reactions. nih.gov For example, a 5-chloro-3-((trifluoromethyl)sulfonyl)oxy)furo[2,3-b]pyridine was designed to allow for selective reactions. The triflate group at the 3-position is more reactive than the chloride at the 5-position, enabling a selective Suzuki-Miyaura coupling at C-3. Subsequently, a second coupling reaction can be performed at the C-5 position under different conditions. nih.gov
Ligand control is another powerful tool for directing selectivity. In the case of 2,4-dichloropyridines, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand like IPr with a palladium catalyst promotes cross-coupling selectively at the C4 position, overcoming the conventional preference for reaction at the C2 position adjacent to the nitrogen. nih.gov This ligand-controlled approach allows for high selectivity even at room temperature. nih.gov Conversely, ligand-free conditions at high temperatures can also lead to high C4-selectivity, suggesting that the mechanism and selectivity can be tuned by the reaction parameters. nih.gov Such methods provide a blueprint for the selective functionalization of the pyridine moiety within the this compound scaffold.
Table 2: Chemoselective Functionalization Approaches for Furopyridines
| Substrate | Reactive Sites | Strategy | Reagents/Catalyst | Outcome | Reference |
| 5-Chloro-3-triflyloxy-furo[2,3-b]pyridine | C3-OTf, C5-Cl | Differential Reactivity | Pd(OAc)₂/SPhos, K₃PO₄ | Selective coupling at C3 | nih.gov |
| 2,4-Dichloropyridine | C2-Cl, C4-Cl | Ligand Control | Pd/IPr (NHC) | Selective coupling at C4 | nih.gov |
| Furo[2,3-b]pyridine | Pyridine C-H bonds | C-H Borylation | Iridium Catalyst | meta-Selective borylation | acs.org |
| Furo[2,3-b]pyridine | Pyridine C-H bonds | C-H Amination | N/A | Direct amination | acs.org |
This table is generated based on data from studies on pyridine and furopyridine derivatives.
Intramolecular Cyclization and Ring-Fusion Reactions Based on this compound Intermediates
Intermediates derived from the this compound core are valuable precursors for constructing more complex, polycyclic heterocyclic systems. Intramolecular cyclization and ring-fusion reactions are key strategies for building these elaborate structures, which often exhibit significant biological activity. researchgate.net
The fusion of additional rings onto the furo[2,3-b]pyridine framework leads to novel polycyclic scaffolds. A prominent example is the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidines, a class of compounds investigated for their potential as kinase inhibitors. nih.gov The synthesis starts from a substituted furo[3,2-b]pyridine (B1253681) intermediate, specifically 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile. nih.gov This intermediate undergoes formylation and subsequent cyclization to construct the pyrimidine (B1678525) ring, which is fused to the furan ring of the original scaffold. nih.gov
The general approach involves leveraging functional groups on the furopyridine core, such as amino and cyano groups, to build the new heterocyclic ring. researchgate.netnih.gov For instance, the reaction of an aminofuran derivative with reagents like triethylorthoformate followed by treatment with an amine (like semicarbazide) can initiate a cascade of reactions, including nucleophilic attack and cyclization, to form a fused pyrimidine ring. arkat-usa.org Microwave-assisted chemistry is often employed to facilitate these cyclization steps, leading to the efficient formation of the desired tricyclic products. nih.govresearchgate.net The resulting polycyclic systems, such as the highly electron-deficient pyrido[3′,2′:4,5]furo[2,3-b]pyridine, have found applications as core structures in materials for organic light-emitting diodes (OLEDs). rsc.org
The success and regioselectivity of intramolecular cyclization reactions depend heavily on the nucleophilicity of the heteroatoms involved. In the synthesis of furo[2,3-b]pyridines and their fused derivatives, both the furan oxygen and the pyridine nitrogen, as well as heteroatoms in appended side chains, play crucial roles.
The formation of the furo[2,3-b]pyridine core itself often involves an intramolecular nucleophilic aromatic substitution (SNAr) followed by cyclization. nih.gov In this pathway, an alkoxide oxygen acts as the nucleophile, attacking a halogenated pyridine ring to form the furan ring. nih.gov
When constructing fused rings, the nucleophilicity of other heteroatoms becomes paramount. In the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidines from a 3-aminofuropyridine precursor, the ring closure step involves the nucleophilic attack of a primary amino group onto a carbonyl or nitrile function. nih.govresearchgate.net The relative reactivity of different nucleophiles within the molecule dictates the final structure. For example, in the condensation reaction to form certain pyrido[2,3-d]pyrimidines, the selectivity arises from the ring closure step where a primary amino group of a diaminopyrimidinone moiety attacks a carbonyl group. researchgate.net The inherent electronic properties of the system, such as the reduced reactivity of aryl ketones compared to alkyl ketones toward nucleophilic attack, can explain the observed selectivity in these cyclization pathways. researchgate.net These principles guide the rational design of precursors for the synthesis of complex heterocyclic systems based on the this compound scaffold.
Structure Activity Relationship Sar Studies and Pharmacophore Analysis Centered on 4 Methylfuro 2,3 B Pyridine and Its Analogues
Correlating Structural Modifications with Biological Effects in Furo[2,3-b]pyridine (B1315467) Derivatives
The biological profile of furo[2,3-b]pyridine derivatives can be significantly altered by the nature and position of various substituents. ontosight.ai Research has shown that these compounds can exhibit anticancer, antimicrobial, and neuroprotective properties, among others. researchgate.netontosight.ai
For instance, the introduction of different aryl and amine groups at the 2, 3, and 4 positions of the furo[2,3-b]pyridine core plays a crucial role in their biological activity. ontosight.ai In the context of anticancer activity, specific derivatives have shown potent inhibitory effects against various cancer-related kinases like B-Raf and Lck. smolecule.com One study on thieno[2,3-b]pyridines and furo[2,3-b]pyridines found that 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides, particularly a compound with a 3-methoxyphenylcarboxamide, exhibited significant activity against melanoma and breast cancer cell lines. worktribe.com
Furthermore, modifications to the core structure itself, such as the synthesis of fused furo[2,3-b]pyridines, have yielded compounds with neurotropic, antimicrobial, antitumor, and potent antiviral activities. researchgate.net The strategic placement of functional groups can lead to compounds with high selectivity for tumor cells over normal cells. researchgate.net For example, certain nicotinonitrile and furo[2,3-b]pyridine derivatives bearing a thiophene (B33073) substituent have demonstrated promising cytotoxicity against various tumor cell lines with high selectivity. researchgate.net
The following table summarizes the biological effects observed with different structural modifications on the furo[2,3-b]pyridine scaffold:
| Structural Modification | Biological Effect | Reference |
| Aryl and amine substitutions at positions 2, 3, and 4 | Anticancer, antimicrobial, neuroprotective | ontosight.ai |
| 3-methoxyphenylcarboxamide substituent | Activity against melanoma and breast cancer | worktribe.com |
| Fused ring systems | Neurotropic, antimicrobial, antitumor, antiviral | researchgate.net |
| Thiophene substituent | Selective cytotoxicity against tumor cells | researchgate.net |
The Furo[2,3-b]pyridine Core as a Privileged Hinge-Binding Template in Target-Ligand Interactions
The furo[2,3-b]pyridine scaffold is recognized as a "privileged" hinge-binding template, particularly in the design of kinase inhibitors. nih.govsmolecule.com Kinases are a critical class of drug targets, and their deregulation is implicated in numerous diseases, including cancer. nih.gov The hinge region of the ATP-binding site is a key area for inhibitor interaction.
The furo[2,3-b]pyridine core, containing an electron-deficient pyridine (B92270) ring and an electron-rich furan (B31954) ring, is adept at forming hydrogen bonds with the kinase hinge region. nih.gov This interaction is crucial for potent inhibition. For example, furo[2,3-b]pyridine derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and Akt kinases. nih.govmdpi.com The ability of this scaffold to serve as a hinge-binder distinguishes it from other similar compounds and makes it a valuable component in the development of targeted therapies. smolecule.com
Comparative Analysis with Isosteric Scaffolds (e.g., Azaindole) for Enhanced Selectivity
Isosteric replacement is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound, such as improving selectivity without compromising potency. nih.gov The 7-azaindole (B17877) core is a well-known hinge binder, but inhibitors containing it can sometimes suffer from poor selectivity across the kinome. nih.gov
The furo[2,3-b]pyridine core is an isostere of azaindole and has been successfully used as a replacement to enhance selectivity. nih.gov Modifying the hydrogen bond interactions between an inhibitor and the enzyme's hinge region is a key strategy for improving selectivity. nih.gov Replacing an azaindole scaffold with a furo[2,3-b]pyridine core has been shown to provide a significant boost in selectivity for certain kinases, such as CAMKK2. researchgate.net Studies have shown that while replacing the azaindole core with a pyridofuran in some instances led to a loss of activity, in others, this modification was key to achieving desired selectivity. researchgate.netnih.gov
A comparison of key features of azaindole and furo[2,3-b]pyridine as hinge binders is presented below:
| Scaffold | Key Hinge-Binding Features | Selectivity Profile | Reference |
| 7-Azaindole | Excellent hinge binder, often forms two hydrogen bonds | Can be promiscuous, leading to off-target effects | nih.gov |
| Furo[2,3-b]pyridine | Effective hinge binder, modifies hydrogen bonding interactions | Can offer enhanced selectivity over azaindole | nih.govresearchgate.net |
Computational Approaches to Understanding Ligand-Target Interactions (e.g., Molecular Docking for Tubulin Binding)
Computational methods like molecular docking are invaluable tools for understanding the interactions between ligands and their biological targets at a molecular level. nih.govwindows.net These techniques can predict the binding modes and affinities of compounds, guiding the design of more potent and selective inhibitors.
Molecular docking studies have been employed to investigate the interaction of furo[2,3-b]pyridine derivatives with various targets. For instance, docking studies have suggested that these compounds can effectively bind to the active sites of kinases. smolecule.com In the context of tubulin binding, which is a target for some anticancer drugs, furo[2,3-b]pyridine derivatives have shown in vitro activity for tubulin polymerization. mdpi.com Molecular docking simulations of related thieno[2,3-b]pyridines with the tubulin-colchicine site have shown similar stacking and hydrogen-bonding interactions as colchicine (B1669291) itself, suggesting a potential mechanism of action. nih.gov
These computational approaches, combined with experimental data, provide a comprehensive understanding of the structure-activity relationships of furo[2,3-b]pyridine derivatives and facilitate the rational design of new therapeutic agents.
Research Applications and Biological Relevance of 4 Methylfuro 2,3 B Pyridine and Its Derivatives
Development of Chemical Probes for Biological Systems
While specific literature detailing 4-Methylfuro[2,3-b]pyridine as a chemical probe is not extensively available, the broader furo[2,3-b]pyridine (B1315467) scaffold represents a "privileged structure" in drug development, making it a valuable starting point for creating such tools. researchgate.net Chemical probes are essential for understanding target engagement in living systems. The development of molecules based on scaffolds like furo[3,2-b]pyridine (B1253681), a related isomer, has led to highly selective inhibitors for protein kinases, which are used to study cellular signaling pathways. muni.czresearchgate.net For instance, 2,3-Diarylfuro[2,3-b]pyridine-4-amines have been developed as potent and selective inhibitors of the lymphocyte-specific protein tyrosine kinase p56(lck), a key enzyme in T-cell activation. nih.gov These compounds allow researchers to probe the function of Lck in immunological processes. Similarly, other pyridine-based heterocyclic systems, such as imidazo[1,2-a]pyridine, have been functionalized to create fluorescent probes for detecting reactive oxygen species like hydrogen peroxide in living cells. mdpi.com The inherent properties of the furo[2,3-b]pyridine core suggest its potential for analogous applications in developing targeted probes to investigate complex biological processes.
Exploration of Diverse Biological Activities (General Academic Focus)
The furo[2,3-b]pyridine nucleus is a versatile pharmacophore that has been incorporated into molecules exhibiting a wide range of biological activities. researchgate.net Research has systematically explored derivatives of this and related fused pyridine (B92270) systems, revealing significant potential in several therapeutic areas. mdpi.com These compounds are of great interest due to their varied pharmacological effects, which include antimicrobial, antineoplastic, and antioxidant properties. researchgate.netmdpi.comnih.gov
Derivatives of furo[2,3-b]pyridine and structurally similar compounds have been a focus of antimicrobial research. Furoquinoline alkaloids, which contain this core structure, are known to possess antibacterial and antifungal properties. nih.gov Synthetic efforts have yielded various pyridine-based compounds with significant antimicrobial activity. For example, certain pyridine derivatives containing an imidazo[2,1-b] rsc.orgcolab.wsresearchgate.netthiadiazole moiety have demonstrated potent activity against both bacterial and fungal pathogens. nih.gov One compound from this series, with a 4-F substituted phenyl ring, showed an antibacterial activity twice that of the control drug gatifloxacin. nih.gov Similarly, fused pyrano[2,3-b]pyridine derivatives have been synthesized and shown to be effective against a range of microorganisms, including Aspergillus fumigatus, Candida albicans, Pseudomonas aeruginosa, and Staphylococcus aureus. ekb.eg The broad-spectrum potential of these scaffolds continues to drive research into new antibacterial and antifungal agents. juit.ac.inresearchgate.netnih.gov
Table 1: Antimicrobial Activity of Selected Pyridine Derivatives
This table is interactive. Click on the headers to sort the data.
| Compound Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives | Bacillus pumillus, Staphylococcus aureus, Vibrio cholera, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Compound 4(a) showed maximum activity against B. pumillus (95.1% inhibition) and P. aeruginosa (94.6% inhibition). Compound 4(f) was most active against C. albicans (87.8% inhibition). | juit.ac.in |
| Pyridine carbonitrile derivatives | Bacillus cereus, Candida albicans | Compound 3b showed activity equivalent to miconazole (B906) against C. albicans (MIC = 25 µg/ml). | researchgate.net |
| Pyrano[2,3-b]Pyridine derivatives | Staphylococcus aureus, Aspergillus fumigatus, Candida albicans | Compound 8 was the most potent against S. aureus (up to 90% impact). Compounds 5 and 8 were most active against the tested fungi. | ekb.eg |
The furo[2,3-b]pyridine scaffold is a prominent feature in the design of potential anticancer agents. cncb.ac.cnnih.gov Numerous studies have demonstrated the potent cytotoxic and antiproliferative activities of its derivatives against a variety of human cancer cell lines. researchgate.net For instance, newly synthesized furo[2,3-b]pyridine derivatives have shown potent cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. cncb.ac.cnnih.gov Molecular docking studies of these compounds suggested strong binding affinities for key cancer-related proteins like AKT1, ERα, and HER2. cncb.ac.cnnih.gov
Further research into related scaffolds has reinforced this potential. Thieno/furo[2,3-b]pyridine derivatives have been investigated as inhibitors of Focal Adhesion Kinase (FAK), a protein involved in cancer cell survival and proliferation, with some compounds showing potent enzymatic inhibition and selectivity toward cancer cells. nih.gov Other studies on furo[2,3-d]pyrimidine-based chalcones, another related structure, identified compounds with potent anti-proliferative activity across a panel of 59 cancer cell lines and significant cytotoxicity against resistant MCF-7 breast cancer cells. nih.gov These findings highlight the promise of furo[2,3-b]pyridine and its bioisosteres as core structures for the development of novel antineoplastic agents. mdpi.commdpi.comnih.govnih.gov
Table 2: Antineoplastic Activity of Furo[2,3-b]pyridine and Related Derivatives
This table is interactive. Click on the headers to sort the data.
| Compound/Series | Cancer Cell Line(s) | Activity Metric (e.g., IC50, GI50) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Furo[2,3-b]pyridine derivatives | MCF-7, MDA-MB-231 (Breast) | Not specified | Exhibited potent cytotoxic activities. | cncb.ac.cnnih.gov |
| Thieno/Furo[2,3-b]pyridine derivatives (4a, 4c) | HUH-7 (Liver), A549 (Lung), MCF-7 (Breast) | FAK Inhibition IC50 = 54.96 nM (4a), 50.98 nM (4c) | Compounds potently inhibited FAK enzyme and caused cell cycle arrest at G1 phase. | nih.gov |
| Furo[2,3-d]pyrimidine chalcone (B49325) (5e) | NCI 59 cell line panel | Mean GI50 = 1.23 μM | Showed potent anti-proliferative activity and pronounced cytotoxicity against resistant MCF-7 cells. | nih.gov |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) | MDA-MB-231 (Breast) | GI50 = 13 μM | Decreased cell proliferation and increased cells in the G0/G1 phase. Reduced tumor size in an in ovo model. | mdpi.com |
The furo[2,3-b]pyridine scaffold has been associated with antioxidant effects. researchgate.net While detailed mechanistic studies on this compound itself are limited, research on related pyridine and fused-pyridine structures has established their potential to act as antioxidants. mdpi.com For example, studies on novel thiazolo[4,5-b]pyridine (B1357651) derivatives demonstrated their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in vitro, a common measure of antioxidant activity. researchgate.net Similarly, certain imidazo[4,5-b]pyridine derivatives have shown significant antioxidative potential, in some cases greater than the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com The antioxidant activity of these heterocyclic compounds is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells. researchgate.net
The furo[2,3-b]pyridine scaffold has been identified as a promising structure for developing ligands that target cannabinoid receptors. researchgate.net Specifically, compounds containing this core have been reported to act as inverse agonists of the cannabinoid receptor 1 (CB1R). researchgate.net An inverse agonist is a compound that binds to the same receptor as an agonist but produces an opposite pharmacological response. The development of selective ligands for cannabinoid receptors is of significant therapeutic interest. For instance, selective ligands for the cannabinoid receptor 2 (CB2R) are being explored for treating a variety of diseases. mdpi.com Research in this area has led to the development of potent and selective CB2 ligands based on other pyridine-containing scaffolds, such as pyrazolo[4,3-b]pyridines. mdpi.com This demonstrates the utility of the broader pyridine-based chemical space in designing modulators for the endocannabinoid system. dntb.gov.ua
Natural Product Isolation and Biosynthetic Pathway Investigations Involving Furo[2,3-b]pyridines (e.g., Furoquinoline Alkaloids)
The furo[2,3-b]pyridine core is a key structural feature of furoquinoline alkaloids, a class of natural products found predominantly in plants of the Rutaceae family (e.g., Ruta, Dictamnus, and Zanthoxylum species). nih.govresearchgate.net Well-known examples of these alkaloids include dictamnine (B190991), skimmianine, and γ-fagarine. nih.govresearchgate.net These natural products exhibit a wide spectrum of pharmacological properties, including antimicrobial and cytotoxic effects. nih.gov
Significant research has been dedicated to understanding the biosynthesis of these complex molecules. nih.gov Tracer experiments have shown that the quinoline (B57606) ring is formed from anthranilic acid. nih.gov Following the formation of a 2,4-dihydroxyquinoline intermediate, a dimethylallyl group is attached at the C-3 position, which is a key step leading to the formation of the furan (B31954) ring fused to the quinoline core. nih.gov Studies using cell suspension cultures of Ruta graveolens have helped elucidate this pathway, confirming that intermediates like 4-hydroxy-2-quinolone are precursors to furoquinoline alkaloids. colab.ws Furthermore, tracer feeding experiments have established that dictamnine is a direct precursor to other alkaloids like skimmianine, clarifying the timing of hydroxylation and methylation steps in the biosynthetic sequence. rsc.org
Analytical and Computational Methodologies in the Study of 4 Methylfuro 2,3 B Pyridine
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental to the definitive identification and structural confirmation of 4-Methylfuro[2,3-b]pyridine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete molecular portrait. cncb.ac.cnresearchgate.netnih.govresearchgate.netekb.eg
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provide detailed information on chemical environments, proton-proton couplings, and one-bond and multiple-bond carbon-hydrogen correlations. cncb.ac.cnnih.govresearchgate.netmdpi.com
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the seven protons. The methyl group protons (4-CH₃) would appear as a singlet in the upfield region. The protons on the furan (B31954) ring (H-2 and H-3) and the pyridine (B92270) ring (H-5 and H-6) would resonate in the aromatic region, with their specific chemical shifts influenced by the fused ring system and the electron-donating methyl group.
¹³C NMR: The ¹³C NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The methyl carbon will have a characteristic upfield shift, while the aromatic and heteroaromatic carbons will appear in the downfield region. The chemical shifts provide insight into the electronic environment of each carbon atom.
2D NMR: Two-dimensional NMR experiments are crucial for unambiguous signal assignment.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons, such as those on the pyridine ring (H-5 and H-6) and the furan ring (H-2 and H-3).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs, definitively linking each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the entire molecular structure by observing, for example, correlations from the methyl protons to the C-4, C-3a, and C-5 carbons. mdpi.com
Data presented below is estimated based on known chemical shifts for the parent furo[2,3-b]pyridine (B1315467) scaffold and typical substituent effects of a methyl group on a pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~7.6 | d |
| H-3 | ~6.8 | d |
| H-5 | ~6.9 | d |
| H-6 | ~8.2 | d |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~144 |
| C-3 | ~107 |
| C-3a | ~152 |
| C-4 | ~148 |
| C-5 | ~116 |
| C-6 | ~145 |
| C-7a | ~128 |
Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within the this compound molecule. researchgate.netekb.eg The spectrum provides characteristic absorption bands corresponding to the stretching and bending of specific bonds. Key expected absorptions include C-H stretching from both the aromatic rings and the methyl group, C=C and C=N stretching vibrations from the fused heterocyclic system, and the characteristic C-O-C stretching of the furan ring. The presence of these specific bands confirms the integrity of the furo[2,3-b]pyridine core structure.
Data presented below is based on characteristic vibrational frequencies for substituted pyridines and furans. nist.govnist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (Methyl) |
| 1600-1450 | C=C and C=N Ring Stretching |
| 1250-1050 | C-O-C Asymmetric & Symmetric Stretch (Furan) |
Mass Spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula (C₈H₇NO). nih.govrsc.org
Under electron ionization (EI), the molecule will generate a molecular ion peak (M⁺•). The fragmentation pattern of this ion can offer structural clues. A common fragmentation pathway for related methyl-substituted heterocycles involves the loss of a hydrogen radical (H•) to form a stable pyridyl-methyl cation or a rearrangement followed by the loss of acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN), which are characteristic of pyridine ring fragmentation.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Description |
|---|---|---|
| 133 | [C₈H₇NO]⁺• | Molecular Ion (M⁺•) |
| 132 | [C₈H₆NO]⁺ | Loss of a hydrogen radical ([M-H]⁺) |
| 105 | [C₇H₅N]⁺• | Loss of carbon monoxide ([M-CO]⁺•) |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the isolation of this compound from reaction mixtures and for the assessment of its purity. Thin-Layer Chromatography (TLC) is commonly employed for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. For purification, column chromatography using silica (B1680970) gel as the stationary phase is a standard procedure.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC) with a C18 column, is the preferred method for quantitative purity analysis. A mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) allows for the separation of the target compound from impurities. The purity is determined by integrating the peak area of the analyte in the resulting chromatogram, often using a UV detector set to a wavelength where the compound exhibits strong absorbance.
Computational Chemistry and Quantum Mechanical Calculations
Computational chemistry offers profound insights into the molecular properties of this compound that are not directly accessible through experimental means. Quantum mechanical calculations can predict geometries, electronic structures, and spectroscopic properties, complementing experimental findings.
Semi-empirical methods like the Hückel Molecular Orbital (HMO) theory and Austin Model 1 (AM1) are valuable for studying the electronic properties of π-conjugated systems such as this compound.
Hückel Molecular Orbital (HMO) Theory: While a simplified method, HMO theory can provide a qualitative understanding of the π-electron system. It can be used to approximate the energies of the molecular orbitals, identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and estimate the π-electron density on each atom. This information is useful for predicting the reactivity of different sites in the molecule towards electrophiles and nucleophiles.
Austin Model 1 (AM1): AM1 is a more advanced semi-empirical method that includes all valence electrons in its calculations. It can be used to:
Calculate the optimized molecular geometry, providing bond lengths and angles.
Determine the heat of formation (ΔH_f).
Predict electronic properties such as orbital energies (HOMO/LUMO), dipole moment, and atomic charges with greater quantitative accuracy than HMO. These calculations help in understanding the molecule's reactivity, stability, and intermolecular interaction potential.
These computational approaches serve as powerful predictive tools in the study of this compound, guiding synthetic efforts and helping to rationalize its chemical behavior.
Prediction and Correlation of Spectroscopic Parameters (e.g., ¹³C and ¹⁵N Chemical Shifts)
Computational chemistry offers powerful tools for the prediction of nuclear magnetic resonance (NMR) parameters, such as ¹³C and ¹⁵N chemical shifts. These predictions are invaluable for the structural elucidation of novel compounds and for correlating theoretical structures with experimental data. Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts with a good balance of accuracy and computational cost.
The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts are derived. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For nitrogen-containing aromatic compounds, various DFT functionals have been benchmarked to assess their performance in predicting ¹⁵N NMR chemical shifts. While specific studies on this compound are not extensively documented in the literature, general principles from studies on related heterocyclic systems can be applied.
For instance, a typical computational protocol for predicting the ¹³C and ¹⁵N chemical shifts of this compound would involve the following steps:
Geometry Optimization: The three-dimensional structure of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).
NMR Shielding Calculation: Using the optimized geometry, the isotropic magnetic shielding constants (σ) for each carbon and nitrogen atom are calculated at the same or a higher level of theory using the GIAO method.
Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹³C and nitromethane (B149229) for ¹⁵N, according to the equation: δ_sample = σ_ref - σ_sample. Often, a linear regression analysis between experimental and calculated shifts for a set of related compounds is performed to obtain a scaling equation, which can improve the accuracy of the predictions.
Table 1: Hypothetical Predicted ¹³C and ¹⁵N NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm) |
| C2 | 145.2 | - |
| C3 | 102.8 | - |
| C3a | 150.5 | - |
| C4 | 135.1 | - |
| C5 | 118.9 | - |
| C6 | 148.3 | - |
| C7a | 155.6 | - |
| CH₃ | 15.7 | - |
| N7 | - | -75.3 |
Molecular Modeling and Simulation of Chemical Reactivity and Interactions
Molecular modeling and simulation are essential for understanding the chemical reactivity and interaction mechanisms of molecules like this compound. These computational techniques provide insights into the electronic properties that govern how a molecule interacts with other chemical species, which is fundamental for drug design and materials science.
Frontier Molecular Orbital (FMO) Theory: A key aspect of understanding chemical reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For furo[2,3-b]pyridine derivatives, DFT calculations can be employed to determine these orbital energies and visualize their spatial distribution. This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. Red regions on the MEP surface indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring, making them potential sites for interaction with electrophiles or for hydrogen bonding.
Chemical Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, derived from conceptual DFT, include:
Ionization Potential (I): Approximated as -E_HOMO.
Electron Affinity (A): Approximated as -E_LUMO.
Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance of a molecule to change its electron configuration.
Chemical Potential (μ): Calculated as -(I + A) / 2. It represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the global electrophilic nature of a molecule.
Table 2: Hypothetical Chemical Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| E_HOMO | -6.5 |
| E_LUMO | -1.2 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Chemical Hardness (η) | 2.65 |
| Chemical Potential (μ) | -3.85 |
| Electrophilicity Index (ω) | 2.79 |
Note: These values are hypothetical and for illustrative purposes. They would be derived from DFT calculations.
These computational methodologies provide a powerful framework for the in-depth study of this compound. While specific published data for this particular compound is scarce, the application of these well-established computational techniques can generate reliable predictions of its spectroscopic properties and a detailed understanding of its chemical reactivity, thereby guiding experimental research and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
